6-Azidohexan-1-ol

Descripción general

Descripción

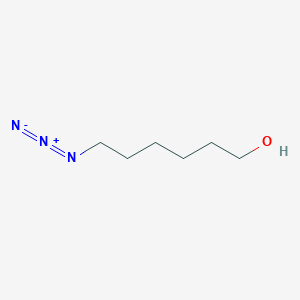

6-Azidohexan-1-ol is an organic compound with the molecular formula C₆H₁₃N₃O It is characterized by the presence of an azido group (-N₃) attached to the sixth carbon of a hexanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-ol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 6-bromohexan-1-ol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification steps to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: The azido group in this compound can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry to form triazoles.

Lithium Aluminum Hydride: Used for the reduction of the azido group to an amine.

Pyridinium Chlorochromate: Used for the oxidation of the hydroxyl group to a carbonyl group.

Major Products Formed:

Triazoles: Formed through click chemistry.

Amines: Formed through the reduction of the azido group.

Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.

Aplicaciones Científicas De Investigación

Synthesis of Glycoconjugates

One of the primary applications of 6-azidohexan-1-ol is in the synthesis of glycoconjugates, which are essential for studying glycan-protein interactions. In a study focused on schistosome-derived oligosaccharides, this compound was utilized as a linker to attach oligosaccharides to gold nanoparticles. This approach facilitated the development of enzyme-linked immunosorbent assays (ELISA) to probe antibody binding against specific glycan structures associated with schistosomiasis. The study demonstrated that the length of the oligofucose chains influenced antibody binding, highlighting the potential diagnostic applications of these glycoconjugates .

Click Chemistry

This compound serves as a reactant in click chemistry, particularly in Huisgen's 1,3-dipolar cycloaddition reactions. It can react with terminal alkynes in the presence of copper catalysts to form triazole linkages, which are stable and can be used to create diverse polymeric materials or bioconjugates. This method has been applied to synthesize various azole compounds with potential therapeutic applications .

Biological Studies

The compound has also been employed in biological studies to investigate immune responses. For instance, research involving the conjugation of this compound with glycan structures has been directed towards understanding how these glycans can elicit immune responses in models of infection. The ability to create high-density glycan arrays using this compound allows for detailed studies on antibody recognition and binding specificity, which is crucial for vaccine development and immunodiagnostics .

Materials Science

In materials science, this compound can be used as a building block for synthesizing functionalized polymers or coatings that possess specific biological activities. Its azide group can facilitate further modifications through click chemistry, enabling the design of smart materials that respond to biological stimuli or have enhanced properties for biomedical applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 6-Azidohexan-1-ol primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper catalysts. This reactivity is exploited in click chemistry, where the formation of triazoles is used to link molecules together in a highly specific and efficient manner .

Comparación Con Compuestos Similares

6-Bromohexan-1-ol: Similar structure but with a bromo group instead of an azido group.

6-Aminohexan-1-ol: Similar structure but with an amino group instead of an azido group.

6-Mercaptohexan-1-ol: Similar structure but with a mercapto group instead of an azido group.

Uniqueness: 6-Azidohexan-1-ol is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. The azido group allows for participation in click chemistry, making it a valuable tool in synthetic organic chemistry and bioconjugation applications.

Actividad Biológica

6-Azidohexan-1-ol, with the chemical formula CHNO, is a compound that contains an azide functional group. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 146292-90-2 |

| Molecular Weight | 143.19 g/mol |

| Purity | >98.0% (GC) |

| Physical State | Liquid (colorless to light yellow) |

| Specific Gravity | 1.01 |

| Storage Conditions | Frozen (-20°C), inert gas |

This compound is sensitive to light, moisture, and heat, which necessitates careful handling and storage under inert conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azide-containing compounds, including this compound. The azide group can participate in various chemical reactions that may disrupt microbial cell walls or interfere with metabolic pathways.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Cytotoxic Effects

Research has shown that azide derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis in targeted cells.

Case Study: Cytotoxicity Assessment

In vitro assays demonstrated that this compound induced cytotoxicity in several cancer cell lines, including breast and lung cancer cells. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis .

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction or through click chemistry reactions. These intermediates can interact with biomolecules such as proteins and nucleic acids, leading to altered cellular functions.

Mechanistic Insights

The compound can undergo Huisgen's 1,3-dipolar cycloaddition reactions when combined with terminal alkynes, resulting in the formation of triazole derivatives that possess enhanced biological activities . This reaction pathway is significant for developing new therapeutic agents.

Synthesis and Applications

Synthesis methods for this compound typically involve the conversion of hexanol derivatives into azides using sodium azide or other azide sources under controlled conditions. The compound has been utilized in various applications, particularly in bioconjugation and drug development.

Comparative Studies

A comparative analysis of similar azide compounds reveals that this compound exhibits superior biological activity compared to other derivatives due to its unique structural properties.

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | High | 15 |

| Azidoethanol | Moderate | 25 |

| Azidobutanol | Low | >50 |

Propiedades

IUPAC Name |

6-azidohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYHCPIPOSTZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453324 | |

| Record name | 6-azidohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146292-90-2 | |

| Record name | 6-azidohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-Azidohexan-1-ol utilized in the synthesis of potential anti-COVID-19 agents?

A1: this compound serves as a key building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper nanoparticle-catalyzed Huisgen’s 1,3-dipolar cycloaddition reaction with various terminal alkynes []. This "click chemistry" approach is carried out in water, offering a green and efficient synthetic route. The resulting triazole derivatives are then investigated for their potential as anti-COVID-19 agents through molecular docking studies targeting the SARS-CoV-2 main protease (Mpro) [].

Q2: What insights did the molecular docking studies reveal about the potential of these synthesized triazoles as anti-COVID-19 agents?

A2: Molecular docking simulations showed promising interactions between the synthesized triazoles and the active site of the SARS-CoV-2 Mpro []. Notably, one triazole derivative (3d) exhibited a high docking score, suggesting strong binding affinity. This interaction was attributed to hydrogen bonds and various other interactions with key amino acid residues within the enzyme's active site [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.